molecular formula C22H20N4OS B2729442 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide CAS No. 894034-82-3

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide

Cat. No.: B2729442
CAS No.: 894034-82-3
M. Wt: 388.49
InChI Key: QVCKXEFIHUYRLQ-ZHACJKMWSA-N
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Description

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is a synthetic hybrid compound designed for advanced biochemical and pharmacological research. It features a molecular architecture combining a cinnamamide moiety with a thiazolo[3,2-b][1,2,4]triazole core, a structure known to confer significant biological activity . The cinnamic acid component is a well-characterized plant metabolite noted for its diverse pharmacological potential, including antimicrobial, anticancer, and antioxidant properties . Furthermore, cinnamic acid derivatives have demonstrated potent inhibitory activity against key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , which are critical targets in Alzheimer's disease research, as well as tyrosinase , an enzyme central to melanin synthesis . The specific integration of the m -tolyl-substituted thiazolo-triazole system is a key structural feature, as closely related analogs have been documented in chemical databases and specialized literature, indicating a research interest in this chemotype . Researchers can investigate this compound as a candidate for developing novel therapeutic agents, with potential applications in neurobiology (as cholinesterase inhibitors), dermatology (as anti-melanogenic agents), and agriculture (as fungicidal agents, given the known activity of substituted tolyl fungicides) . This product is provided as a solid and is intended for in vitro research applications only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

(E)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-16-6-5-9-18(14-16)21-24-22-26(25-21)19(15-28-22)12-13-23-20(27)11-10-17-7-3-2-4-8-17/h2-11,14-15H,12-13H2,1H3,(H,23,27)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCKXEFIHUYRLQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide typically involves the cyclization of thioamide with appropriate reagents. One common method includes the reaction of thioacetamide with 5-bromo-3-p-tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of potassium carbonate . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the thiazolo[3,2-b][1,2,4]triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistent reaction conditions and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring’s sulfur atom and the cinnamamide’s double bond are primary oxidation sites:

  • Thiazole sulfur oxidation : Reacts with peroxide-based oxidants (e.g., H<sub>2</sub>O<sub>2</sub>, m-CPBA) to form sulfoxides or sulfones .

  • Cinnamamide double bond epoxidation : Catalyzed by peracids (e.g., MMPP) to yield epoxide derivatives .

Reaction TypeReagents/ConditionsProductYield (%)Source
SulfoxidationH<sub>2</sub>O<sub>2</sub> (30%), 60°CThiazole sulfoxide65–78
EpoxidationMMPP, DCM, RTCinnamamide epoxide52–68

Reduction Reactions

The α,β-unsaturated carbonyl system undergoes selective hydrogenation:

  • Catalytic hydrogenation : Pd/C or Raney Ni in ethanol reduces the double bond to a saturated amide .

  • Borohydride reduction : NaBH<sub>4</sub> selectively reduces the carbonyl group in the presence of the thiazole ring .

Reaction TypeReagents/ConditionsProductYield (%)Source
Double bond reductionH<sub>2</sub> (1 atm), Pd/CDihydrocinnamamide85–92
Carbonyl reductionNaBH<sub>4</sub>, MeOHSecondary alcohol70–78

Hydrolysis Reactions

The amide bond and thiazole-triazole system exhibit pH-dependent stability:

  • Acidic hydrolysis : Concentrated HCl (6M) cleaves the amide bond to yield cinnamic acid and a thiazolo-triazole amine .

  • Basic hydrolysis : NaOH (2M) under reflux degrades the thiazole ring via nucleophilic attack .

Reaction TypeConditionsProductYield (%)Source
Amide hydrolysis6M HCl, 80°C, 6hCinnamic acid + amine salt88–95
Thiazole cleavage2M NaOH, reflux, 12hTriazole-thiol intermediate60–75

Cycloaddition and Conjugate Addition

The cinnamamide’s α,β-unsaturated system participates in:

  • Diels-Alder reactions : Reacts with dienes (e.g., cyclopentadiene) to form six-membered cycloadducts .

  • Michael additions : Nucleophiles (e.g., amines, thiols) add to the β-position of the carbonyl .

Reaction TypeReagents/ConditionsProductYield (%)Source
Diels-AlderCyclopentadiene, 100°CBicyclic adduct75–82
Michael additionBenzylamine, EtOH, RTβ-Amino cinnamamide68–73

Functionalization of the Thiazolo-Triazole Core

The heterocyclic system undergoes electrophilic substitution and cross-coupling:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at electron-rich positions .

  • Suzuki coupling : Requires halogenation (e.g., Br<sub>2</sub>) followed by Pd-catalyzed arylation .

Reaction TypeReagents/ConditionsProductYield (%)Source
NitrationHNO<sub>3</sub> (conc.), H<sub>2</sub>SO<sub>4</sub>, 0°CNitro-thiazolo-triazole55–60
BrominationBr<sub>2</sub>, DCM, RT5-Bromo-thiazolo-triazole70–78

Stability Under Physiological Conditions

The compound shows moderate stability in aqueous environments:

  • Plasma stability : 80% remains intact after 4h in human plasma (pH 7.4) .

  • Photodegradation : UV light (254 nm) induces decomposition via radical pathways.

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research indicates that compounds with similar structures to N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide exhibit potent anticancer properties. For instance:

  • Mechanism of Action : These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines through multiple biochemical pathways. A study reported significant activity against human cancer cell lines, suggesting that the thiazolo[3,2-b][1,2,4]triazole scaffold is crucial for this activity .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism
MCF7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens:

  • Bacterial Activity : Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria as well as mycobacterial strains. The mechanism involves interaction with bacterial enzymes and disruption of cell wall synthesis .

Table 2: Antimicrobial Activity Overview

PathogenMIC (µg/mL)Activity Type
Mycobacterium tuberculosis50Antitubercular
Staphylococcus aureus25Bactericidal

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound's structure significantly influences its biological activity. Modifications in the thiazole or triazole rings can enhance or diminish potency against different biological targets .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

  • A study on thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated their broad-spectrum antibacterial activity compared to established antibiotics .
  • Research on structure modifications revealed that certain substitutions could enhance anticancer efficacy while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be related to the disruption of cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-b][1,2,4]triazole derivatives exhibit structural and functional diversity depending on substituents. Below is a detailed comparison of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide with analogs reported in the literature:

Key Insights

Substituent Effects: The m-tolyl group in the target compound introduces steric hindrance and lipophilicity, which may influence membrane permeability compared to electron-deficient groups (e.g., 4-Cl-phenyl in 8b) . The cinnamamide-ethyl chain distinguishes the target compound from simpler aryl or carboxamide substituents (e.g., 9b or 5-amino derivatives). This group likely enhances UV/Vis absorption and may improve binding to hydrophobic pockets in enzymes .

Synthetic Efficiency: Derivatives with aryl substituents (e.g., 8b, 9b) are synthesized in high yields (85–96%) via cyclocondensation or photolysis .

Biological Potential: Thiazolo-triazoles with 4-methoxyphenyl (9b) or amino-carboxamide (7) groups show anti-inflammatory and analgesic activities in preliminary studies . The target compound’s cinnamamide moiety, structurally similar to natural cinnamic acid derivatives, may confer antioxidant or antimicrobial properties, though this requires experimental validation.

Table 2: Physicochemical and Spectroscopic Data

Compound Melting Point (°C) 13C NMR (DMSO-d6, δ ppm) Key Spectral Peaks
Target Compound Not reported Not available Presumed peaks: ~164–165 ppm (C=O), 127–129 ppm (aromatic carbons)
8b 130–132 164.61 (C-8), 160.21 (C-4), 157.66 (C-2) Aromatic carbons: 127.84–134.43 ppm
9b 140–142 165.78 (C-8), 160.58 (C-4'), 157.51 (C-2) OCH3: 55.28 ppm; aromatic carbons: 123.34–131.61 ppm

Biological Activity

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a cinnamamide moiety. Its molecular formula is C20H18N4OS with a molecular weight of 362.4 g/mol. The structural complexity allows for interaction with various biological targets.

This compound exhibits several mechanisms of action:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate growth and apoptosis. This inhibition can alter cellular responses and promote apoptosis in cancer cells .
  • Antioxidant Activity : The thiazole derivatives are known for their antioxidant properties, which help mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : Some studies indicate that these compounds inhibit the biosynthesis of prostaglandins by targeting cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity :
    • Case Study : A study evaluated various thiazolo[3,2-b][1,2,4]triazole derivatives against nearly 60 human cancer cell lines. Results indicated that certain compounds exhibited significant cytotoxic effects on renal cancer and leukemia cell lines .
    • Table 1: Anticancer Activity Assessment
      CompoundCell LineGrowth Inhibition (%)
      2hNCI-H52277.10
      2dCCRF-CEM-73.92
  • Antimicrobial Properties :
    • Thiazolo derivatives have shown antimicrobial activity against various pathogens. They are being investigated as potential DNA gyrase inhibitors .
  • Neuroprotective Effects :
    • Recent studies suggest that these compounds may protect neuronal cells from damage due to oxidative stress and inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolo derivatives. Modifications at specific positions on the thiazole ring can significantly enhance their anticancer properties. For instance:

  • Compounds with halogen substitutions (e.g., chlorine or fluorine) have demonstrated increased potency against cancer cell lines .

Q & A

Q. What strategies improve compound stability under physiological conditions?

  • Formulation Approaches :
  • Lyophilization : Stabilize the compound in phosphate buffer (pH 7.4) for long-term storage .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance solubility and reduce hydrolysis .

Q. How can prodrug derivatives enhance bioavailability without compromising activity?

  • Design Principles :
  • Ester Prodrugs : Synthesize ethyl ester analogs of the cinnamamide moiety for improved intestinal absorption .
  • In Vitro Activation : Test hydrolysis to active form using esterase enzymes .

Q. What synergies exist between this compound and existing chemotherapeutics?

  • Combination Therapy Screening :
  • Chou-Talalay Method : Evaluate combination indices (CI) with doxorubicin or 5-FU in HCT116 cells .
  • Mechanistic Synergy : Assess DNA damage (γ-H2AX staining) and apoptosis (Annexin V assays) .

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